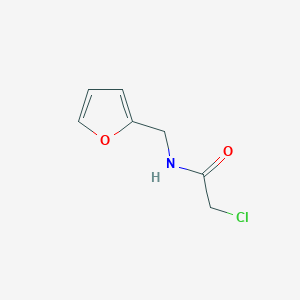

2-chloro-N-(2-furylmethyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(2-furylmethyl)acetamide is an organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is characterized by the presence of a chloroacetamide group attached to a furan ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-furylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-furylmethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form amides or amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include furanones and other oxygenated compounds.

Reduction: Products include amides and amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The synthesis of 2-chloro-N-(2-furylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-furylmethylamine under controlled conditions. The process can be optimized to achieve high yields and purity through methods such as:

- Nucleophilic Substitution Reactions : Utilizing bases like sodium hydroxide to facilitate the reaction.

- Purification Techniques : Employing recrystallization or chromatography to isolate the desired product from impurities.

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it versatile in generating new compounds.

Biology

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown significant inhibition of bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : It has demonstrated effectiveness against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.

Medicine

The compound is being explored for its potential use in drug development. Its mechanism of action involves interaction with specific molecular targets, which may lead to the design of novel therapeutic agents targeting various diseases.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro against common pathogens. The results indicated a promising application in developing new antibiotics.

Antifungal Activity

Research highlighted its antifungal properties against Candida albicans, suggesting potential use in treating fungal infections. The mechanism was attributed to disruption of fungal cell membrane integrity.

Enzyme Interaction Studies

Investigations into the compound's interaction with specific enzymes indicated that it could act as an inhibitor for certain key metabolic enzymes, which may have implications for drug development targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The furan ring can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloroacetamide: Lacks the furan ring, making it less versatile in certain reactions.

N-(2-furylmethyl)acetamide: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

2-chloro-N-(2-furylmethyl)acetamide is unique due to the presence of both the chloroacetamide group and the furan ring, which confer a combination of reactivity and stability. This makes it a valuable compound in various synthetic and research applications .

Biologische Aktivität

2-Chloro-N-(2-furylmethyl)acetamide is an organic compound classified under the chloroacetamide family, recognized for its diverse biological activities, particularly in herbicidal applications. Its molecular formula is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol. This compound features a chloroacetamide functional group linked to a furylmethyl moiety, which contributes to its reactivity and potential interactions with various biological targets.

Herbicidal Properties

The primary biological activity of this compound has been studied in the context of its herbicidal properties. Compounds in the chloroacetamide class are known to function as pre-emergence herbicides, effectively controlling seedling grass in crops such as corn and soybeans. Its mechanism of action likely involves interference with metabolic pathways in target organisms, leading to growth inhibition and eventual plant death.

Toxicity Profile

While exhibiting herbicidal activity, this compound also poses acute toxicity risks upon ingestion. It can cause skin irritation, highlighting the need for careful handling during agricultural applications. Understanding its toxicity profile is crucial for ensuring safe use in agricultural practices and mitigating potential environmental impacts.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets due to its reactive functional groups. The specific binding mechanisms and effects on metabolic pathways require further investigation to elucidate its full biological profile. The compound's structural features suggest it could potentially influence multiple biochemical pathways, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Chloro and furan ring | Herbicidal properties |

| N-(Furfuryl)chloroacetamide | Furan ring without chlorine | Less toxic than its chloro derivative |

| 2-Chloro-N-methylacetamide | Methyl instead of furyl | Potentially different biological activity |

| N-(Chloroacetyl)furfurylamine | Amine functional group | Different reactivity profile |

This table illustrates how this compound stands out due to its unique combination of functional groups, leading to distinct chemical behaviors and applications in agriculture and potentially other fields.

Study on Herbicidal Efficacy

In a study assessing the herbicidal efficacy of various chloroacetamides, including this compound, researchers found significant activity against common weed species. The compound demonstrated effective pre-emergence control when applied at recommended field rates, contributing to improved crop yields in treated areas. The study highlighted the importance of optimizing application rates and timing for maximizing herbicidal effectiveness while minimizing environmental impact .

Toxicological Assessment

A toxicological assessment conducted on this compound revealed acute toxicity levels that necessitate precautionary measures during handling and application. The study noted that exposure could lead to adverse effects on human health and non-target organisms if not managed properly. This underscores the need for regulatory guidelines governing its use in agricultural settings .

Eigenschaften

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352186 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-13-4 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.